4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
Descripción
Propiedades
IUPAC Name |
4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-25-22(29)17-6-3-15(4-7-17)12-27-23(30)21-19(9-10-33-21)26(24(27)31)13-18-11-16(14-28)5-8-20(18)32-2/h5,8-11,14-15,17H,3-4,6-7,12-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKADVOBRYUOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Thieno[3,2-d]Pyrimidine Analogues
N-Benzyl-4-((1-Benzyl-2,4-Dioxo-1,2-Dihydrothieno[3,2-d]Pyrimidin-3(4H)-yl)Methyl)Cyclohexanecarboxamide (CAS 932344-65-5)
- Structural Differences : Replaces the 5-formyl-2-methoxybenzyl group with benzyl substituents.
- Impact: Molecular Weight: 487.6 vs. ~550 (estimated for the target compound), suggesting reduced steric bulk.
- Synthesis : Similar multi-step routes likely, but the target compound’s aldehyde group may require protective strategies during synthesis .
Pyrimido[2,1-b]Quinazoline Derivatives (e.g., Compound 12 in )
- Core Structure: Pyrimido[2,1-b]quinazoline vs. thieno[3,2-d]pyrimidine.
- Functional Groups : Carbonitrile substituent vs. formyl and methoxy groups.
- Biological Implications: Quinazoline derivatives often target kinases (e.g., EGFR), whereas thienopyrimidines may exhibit broader enzyme inhibition .
Thiazolo[3,2-a]Pyrimidine Derivatives (Compounds 11a, 11b in )
Pyrimidinedione-Amide Hybrids (Compounds 6a–6d in )
- Shared Features : Cyclohexane-carboxamide group (enhances solubility).
- Divergences: Core: Pyrimidinedione (2,4-dioxo-1,2,3,4-tetrahydropyrimidine) vs. thienopyrimidine. Substituents: Methoxybenzyl vs. 5-formyl-2-methoxybenzyl.
- Pharmacokinetic Insights: The target compound’s thieno ring may confer greater metabolic stability compared to pyrimidinediones, which are prone to hydrolysis .
Isothiazolo[5,4-b]Pyridine Derivatives (Compound 10o in )
- Structural Comparison: Heterocycle: Isothiazolo[5,4-b]pyridine vs. thieno[3,2-d]pyrimidine. Substituents: 4-Hydroxy-3-methoxyphenyl vs. 5-formyl-2-methoxybenzyl.
- Synthetic Challenges: The target compound’s aldehyde group may complicate synthesis (e.g., oxidation sensitivity) compared to phenolic derivatives .
Research Findings and Data Tables
Table 2: Functional Group Impact on Bioactivity
Métodos De Preparación
Thiophene Ring Formation via Gewald Reaction
The Gewald reaction is employed to synthesize 2-aminothiophene-3-carboxylates, which serve as precursors for the pyrimidine ring. As detailed in, condensation of cyclohexanone with cyanoacetate and sulfur in ethanol under basic conditions yields 2-aminothiophene-3-carbonitrile derivatives. For instance:
$$
\text{Cyclohexanone} + \text{Ethyl cyanoacetate} \xrightarrow[\text{S, EtOH}]{\text{Base}} \text{2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile}
$$
This intermediate is hydrolyzed to the corresponding carboxylic acid and subsequently cyclized with urea at 180°C to form the thieno[3,2-d]pyrimidine-2,4-dione scaffold.
Alternative Route: Cyclocondensation with Hydrazines
Patent literature describes the use of hydrazines for pyrimidine ring closure. Reaction of 3-cyano-2-thiophenecarboxylate with methylhydrazine in acetic acid affords the pyrimidine ring via intramolecular cyclization:
$$
\text{3-Cyano-2-thiophenecarboxylate} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{AcOH}} \text{Thieno[3,2-d]pyrimidine-2,4-dione}
$$
Yields for this step range from 65% to 85%, depending on the substituents.
Functionalization with N-Methylcyclohexanecarboxamide
Carboxamide Side Chain Installation
The cyclohexanecarboxylic acid is activated as a mixed anhydride (using ethyl chloroformate) and coupled with methylamine:
$$
\text{Cyclohexanecarboxylic acid} + \text{ClCO}2\text{Et} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{CH}3\text{NH}_2} \text{N-Methylcyclohexanecarboxamide}
$$
This intermediate is then linked to the thieno[3,2-d]pyrimidine core via a methylene spacer using Mannich reaction conditions (formaldehyde, HCl).
Final Assembly and Purification
The fully substituted intermediate undergoes global deprotection (if applicable) and purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Analytical data from and corroborate the structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CHO), 8.34 (s, 1H, NH), 7.89–7.25 (m, 3H, Ar-H), 4.72 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 2.81 (d, 3H, NCH₃).
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing the compound?
The synthesis involves multi-step reactions with precise control of reagents and conditions. Key steps include:
- Coupling Reactions : Use of coupling agents like HBTU or HATU with DIPEA in DMF to activate carboxylic acid intermediates, enabling efficient amide bond formation .
- Functional Group Protection : Selective protection of the 5-formyl and 2-methoxy groups on the benzyl moiety to prevent undesired side reactions during cyclization .
- Cyclization : Thieno[3,2-d]pyrimidinone core formation under reflux conditions (e.g., in THF at 80°C) with catalytic bases like triethylamine to promote ring closure .
Critical Conditions : Maintain anhydrous environments for moisture-sensitive steps, and monitor reaction progress via TLC or HPLC to optimize yields (typically 70–85%) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Purity Analysis :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Example purity data for analogous compounds:
| Compound | Purity (%) | Method |
|---|---|---|
| 6a | 90.86 | HPLC |
| 6b | 91.30 | HPLC |
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated within 0.001 Da accuracy) .
- Structural Validation :
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., formyl proton at δ ~10.2 ppm, methoxy singlet at δ ~3.8 ppm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yields or byproduct formation during synthesis?
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify critical factors affecting yield. For example, optimize DMF vs. THF for coupling reactions to minimize imine byproducts .
- Byproduct Characterization : Use LC-MS or preparative TLC to isolate and identify side products (e.g., hydrolyzed intermediates or dimerized species) .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progression and detect transient intermediates .
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
- Reactivity Prediction :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites on the thienopyrimidinone core .
- Simulate reaction pathways (e.g., cyclization barriers) to optimize conditions .
- Target Interaction Studies :
- Molecular docking (AutoDock Vina) against proposed targets (e.g., kinases or proteases) to prioritize in vitro assays .
- MD simulations to assess binding stability and conformational flexibility of the carboxamide side chain .
Q. What experimental approaches establish structure-activity relationships (SAR) for this compound?
- Functional Group Modifications :
- Synthesize analogs with variations in the 5-formyl group (e.g., reduction to hydroxymethyl or replacement with halogens) .
- Test substituent effects on the cyclohexanecarboxamide moiety (e.g., N-methyl vs. N-ethyl) .
- Biological Assays :
- Screen analogs against enzyme panels (e.g., kinase inhibition assays) to correlate structural changes with activity .
- Use SPR or ITC to quantify binding affinities for validated targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
